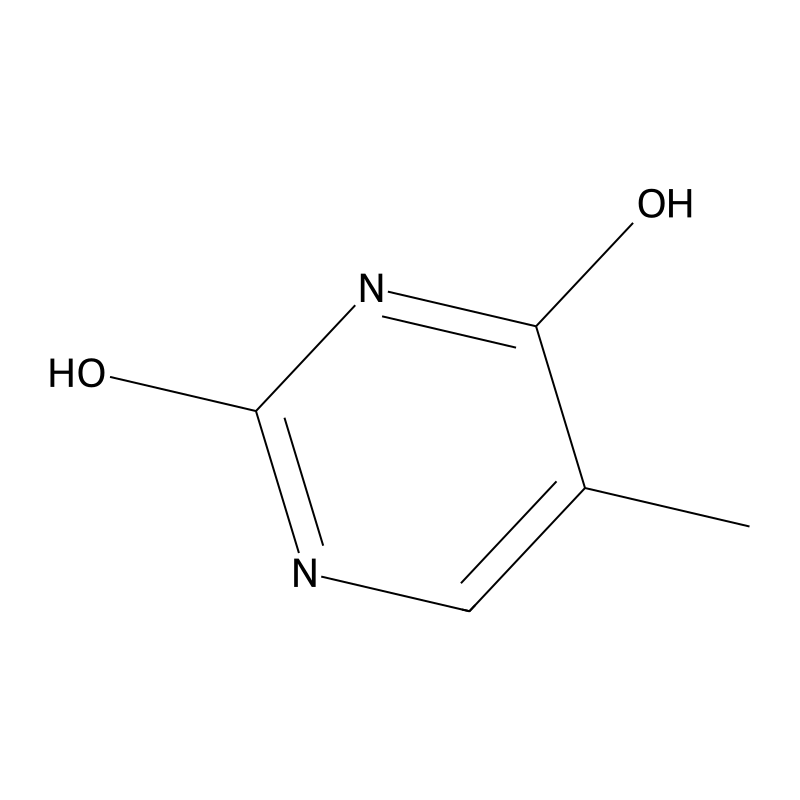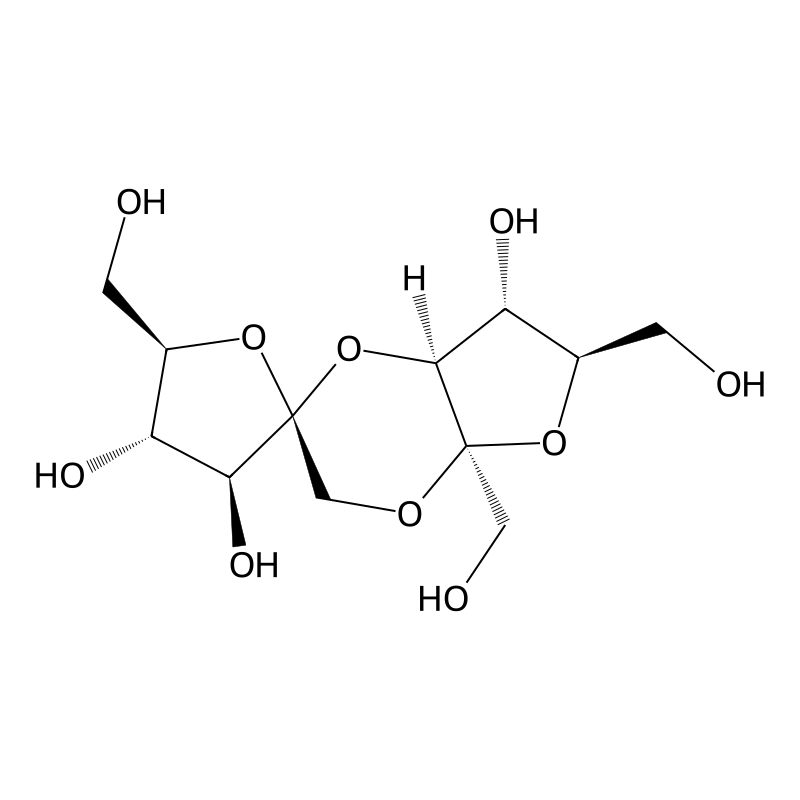Thymine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
DNA Structure and Replication:
- Building Block of DNA: Thymine, along with adenine, guanine, and cytosine, forms the fundamental building blocks of DNA. It pairs specifically with adenine through hydrogen bonds, creating the iconic double helix structure crucial for storing genetic information .
- Studying DNA Synthesis: Researchers use thymine, often radioactively labeled, to track DNA synthesis in living organisms. This helps understand the process of replication, cell division, and development .
Exploring DNA Damage and Repair:
- Thymine Dimer Formation: Thymine is particularly susceptible to damage from ultraviolet (UV) radiation, which can cause adjacent thymine molecules to form harmful covalent bonds called thymine dimers. These dimers disrupt DNA structure and hinder replication .
- Mechanism of Repair: Understanding how cells repair thymine dimers is crucial in various fields, including cancer research. Enzymes like photolyases utilize visible light to break the bonds in thymine dimers, restoring DNA integrity .
Investigating Origins of Life:
- Searching for Extraterrestrial Life: Scientists are exploring the presence of organic molecules like thymine in extraterrestrial environments. This research aids in understanding the potential for prebiotic chemistry and the origins of life on Earth .
Other Research Applications:
- Understanding Diseases: Thymine levels can be affected in various diseases, including certain cancers. Studying these changes helps researchers understand disease progression and develop potential diagnostic tools .
- Developing Novel Therapeutics: Thymine derivatives and analogs can be used as research tools or potentially as therapeutic agents in various diseases. This holds promise for future advancements in personalized medicine .
Thymine, also known as 5-methyluracil, is one of the four nucleotide bases in deoxyribonucleic acid (DNA), represented by the letter T. It is classified as a pyrimidine nucleobase, characterized by its unique structure that includes a methyl group at the 5th carbon position, distinguishing it from uracil, which lacks this methyl group. Thymine was first isolated in 1893 from calf thymus glands by scientists Albrecht Kossel and Albert Neumann, which is reflected in its name . The molecular formula for thymine is with a molecular weight of approximately 126.113 g/mol .
In DNA, thymine pairs with adenine through two hydrogen bonds, playing a crucial role in stabilizing the nucleic acid structure. In ribonucleic acid (RNA), thymine is replaced by uracil .
Thymine's primary function is within the context of DNA. Here, thymine pairs specifically with adenine (A) through hydrogen bonding. This specific pairing is crucial for the formation of the DNA double helix, the iconic twisted ladder structure []. The sequence of thymine and adenine bases, along with guanine and cytosine, encodes the genetic information passed from parents to offspring.
- Ozonolysis: Thymine reacts with ozone to form various products, including acetic acid and hydroperoxides .
- Photooxidation: In aqueous solutions, thymine can be oxidized by superoxide ions and radical cations, leading to the formation of hydroperoxides and other derivatives .
- Cyclobutane Dimer Formation: Under ultraviolet light exposure, adjacent thymine bases can dimerize to form cyclobutane-type dimers, which are mutagenic and disrupt normal DNA function .
Thymine plays several critical roles in biological systems:
- DNA Synthesis: As a fundamental component of DNA, thymine is essential for the replication and repair of genetic material.
- Mutagenesis: Thymine dimers formed due to UV exposure can lead to mutations during DNA replication, contributing to cancer development in organisms .
- Target for Chemotherapeutics: Thymine's metabolic analogs, such as 5-fluorouracil, are used in cancer treatments to inhibit DNA synthesis in rapidly dividing cells .
Thymine can be synthesized through various methods:
- Natural Extraction: Initially isolated from calf thymus glands.
- Chemical Synthesis:
Thymine has several applications:
- Molecular Biology: Used extensively in DNA synthesis and sequencing.
- Pharmaceuticals: Acts as a target for drugs aimed at inhibiting DNA synthesis in cancer therapy.
- Research: Utilized in studies investigating DNA damage and repair mechanisms due to its susceptibility to oxidative stress and UV radiation .
Research on thymine interactions focuses on its reactivity with various agents:
- Radical Cations: Studies show that thymine can form radical cations upon oxidation, which may lead to further chemical transformations and potential mutagenesis .
- Enzymatic Interactions: Thymine's role in enzymatic reactions related to nucleotide metabolism has been explored, highlighting its importance in cellular processes .
Thymine shares structural similarities with other pyrimidines and nucleobases. Here are some comparable compounds:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Uracil | Lacks methyl group | Found in RNA instead of DNA |
| Cytosine | Similar ring structure | Contains an amino group at the 4th carbon |
| Adenine | Purine base | Contains a fused double-ring structure |
| 5-Fluorouracil | Fluorinated analog | Used as a chemotherapeutic agent |
Thymine's uniqueness lies in its specific methylation at the 5th carbon position, which influences its pairing properties and stability within DNA structures compared to uracil and other similar compounds .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-0.62 (LogP)
-0.62
Melting Point
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
65-71-4
Wikipedia
Chlorpromazine








